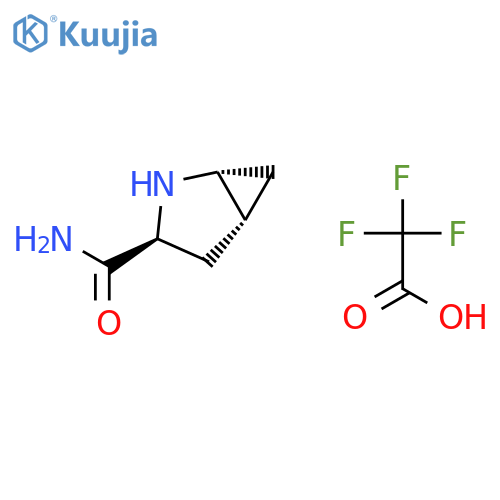Cas no 700376-58-5 ((1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid)

700376-58-5 structure
商品名:(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid
(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid 化学的及び物理的性質
名前と識別子
-
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
- (1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic acid
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide2,2,2-trifluoroacetate
- (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid
- DS-9000
- 700376-58-5
- AKOS024258900
- O10013
- CS-0183806
-
- MDL: MFCD28101668
- インチ: InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)/t3-,4-,5+;/m1./s1
- InChIKey: ANTLFTRMIBAQHA-ZDQHTEEMSA-N
- ほほえんだ: NC([C@@H]1C[C@H]2C[C@H]2N1)=O.O=C(O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 240.072
- どういたいしつりょう: 240.072
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4A^2
(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038776-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 95% | 1g |
$834.60 | 2023-09-01 | |
| TRC | A848130-10mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic Acid |
700376-58-5 | 10mg |
$ 87.00 | 2023-04-19 | ||
| Chemenu | CM254619-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 95% | 1g |
$729 | 2024-07-24 | |
| TRC | A848130-25mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic Acid |
700376-58-5 | 25mg |
$ 161.00 | 2023-04-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81400-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 1g |
¥11602.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R902254-100mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | ≥95% | 100mg |
1,107.90 | 2021-05-17 | |
| TRC | A848130-50mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic Acid |
700376-58-5 | 50mg |
$ 282.00 | 2023-04-19 | ||
| Chemenu | CM254619-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 95% | 1g |
$729 | 2021-08-04 | |
| Key Organics Ltd | DS-9000-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | >95% | 1g |
£985.00 | 2025-02-08 |
(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
700376-58-5 ((1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid) 関連製品
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬